
O-(4-aminobutyl)hydroxylamine;dihydrochloride
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Overview
Description
O-(4-aminobutyl)hydroxylamine;dihydrochloride, also known as 4-(hydroxyamino)butan-1-amine dihydrochloride, is a chemical compound with the molecular formula C4H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-aminobutyl)hydroxylamine;dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(4-aminobutyl)hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
O-(4-aminobutyl)hydroxylamine;dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of O-(4-aminobutyl)hydroxylamine;dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)guanidine dihydrochloride: Similar in structure but contains a guanidine group instead of a hydroxylamine group.
O-benzoylhydroxylamines: Used as electrophilic aminating agents in organic synthesis
Uniqueness
O-(4-aminobutyl)hydroxylamine;dihydrochloride is unique due to its dual functionality as both an amine and a hydroxylamine, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in research applications .
Biological Activity
O-(4-aminobutyl)hydroxylamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
O-(4-aminobutyl)hydroxylamine dihydrochloride is characterized by the following molecular formula: C₄H₁₄Cl₂N₂O. Its structure features a hydroxylamine group, which is known for its reactivity and ability to form stable complexes with various biological targets.
The biological activity of O-(4-aminobutyl)hydroxylamine dihydrochloride can be attributed to its interaction with several biological pathways:
- Inhibition of Enzymatic Activity : Hydroxylamines are known to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and cancer progression. Studies have shown that derivatives of hydroxylamines can significantly inhibit IDO1 activity, suggesting potential applications in cancer therapy .
- Cell Proliferation and Cytotoxicity : Research indicates that compounds with hydroxylamine functionalities can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cell proliferation in human lung carcinoma (A549) and breast cancer (MCF-7) cells .
Biological Activity Data Table
Activity | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Cytotoxicity | A549 | 2.0 | Cell cycle arrest and apoptosis |
Cytotoxicity | MCF-7 | 1.0 | Induction of apoptosis |
Inhibition of IDO1 | Various | <0.5 | Enzyme inhibition |
Antitumor activity | NCI-H3255 (EGFR+) | 7.2 | Targeting mutant EGFR |
Case Studies
- Cytotoxic Effects in Cancer Cells : A study evaluated the effects of various hydroxylamine derivatives on A549 and MCF-7 cells. The results indicated that O-(4-aminobutyl)hydroxylamine dihydrochloride exhibited significant cytotoxicity with IC₅₀ values indicating strong potential as an anticancer agent .
- Inhibition of IDO1 : Another investigation focused on the inhibitory effects of hydroxylamines on IDO1, revealing that O-benzylhydroxylamine derivatives could inhibit IDO1 activity at sub-micromolar concentrations, demonstrating the potential for therapeutic applications in immune modulation and cancer treatment .
- EGFR Targeting : In a study involving patient-derived cell lines, O-(4-aminobutyl)hydroxylamine dihydrochloride showed promising results against EGFR-mutant cell lines, highlighting its potential as a targeted therapy for non-small cell lung cancer (NSCLC) .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of O-(4-aminobutyl)hydroxylamine dihydrochloride:
- Selectivity and Potency : The compound exhibits excellent selectivity against various kinases, with minimal off-target effects noted during pharmacological assessments .
- Safety Profile : Studies indicate that O-(4-aminobutyl)hydroxylamine dihydrochloride has a favorable safety profile, showing no significant toxicity at therapeutic doses in animal models .
- Pharmacokinetics : The compound demonstrates good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O-(4-aminobutyl)hydroxylamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves protecting the primary amine group (e.g., using tert-butyloxycarbonyl [Boc] protection) to prevent side reactions during hydroxylamine formation. Subsequent steps include coupling the protected 4-aminobutyl group to hydroxylamine, followed by deprotection and salt formation with HCl. Purification via recrystallization in ethanol/water mixtures is effective for removing unreacted intermediates. Purity (>98%) can be confirmed using HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to resolve charged species, and NMR (D2O exchange to mitigate hydrochloride interference) .
Q. What analytical techniques are most suitable for characterizing O-(4-aminobutyl)hydroxylamine dihydrochloride?
- Methodological Answer :
- NMR : Use deuterated water (D2O) to dissolve the hydrochloride salt, and observe the δ 1.4–1.6 ppm region for the butyl chain protons and δ 3.0–3.2 ppm for the hydroxylamine protons.
- HPLC : Employ a C18 column with a mobile phase containing 0.1% formic acid to enhance peak resolution.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (M+H)+ at m/z 139.6 (free base) and adducts (e.g., M+Na)+ .
Q. How should O-(4-aminobutyl)hydroxylamine dihydrochloride be stored to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C under desiccant (e.g., silica gel). Aqueous solutions should be prepared fresh and used within 24 hours to avoid hydrolysis. Long-term stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The hydrochloride groups protonate the hydroxylamine, reducing its nucleophilicity. To enhance reactivity, neutralize the salt in situ using a weak base (e.g., sodium bicarbonate) in polar aprotic solvents (e.g., DMF). Kinetic studies show a 3-fold increase in reaction rates after neutralization, as confirmed by monitoring carbonyl adduct formation via UV-Vis spectroscopy .
Q. What experimental strategies mitigate discrepancies in biological activity data for this compound in enzyme inhibition assays?
- Methodological Answer :
- Purity Verification : Use LC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may antagonize enzyme activity.
- Buffer Optimization : Maintain pH 7.4 (phosphate buffer) to stabilize the compound’s protonation state.
- Control Experiments : Include a negative control (e.g., hydroxylamine-free buffer) to isolate background signals. Contradictory data often arise from variable salt dissociation; isothermal titration calorimetry (ITC) can quantify binding constants under standardized conditions .
Q. How can researchers optimize the yield of O-(4-aminobutyl)hydroxylamine dihydrochloride in large-scale synthesis?
- Methodological Answer :
- Stepwise Protection : Use Boc-protected intermediates to minimize side reactions.
- Reaction Optimization : Increase yields from 65% to 85% by adjusting reaction temperatures (0–5°C during coupling) and extending reaction times (24–48 hrs).
- Purification Efficiency : Replace column chromatography with fractional crystallization using ethanol/acetone (3:1 v/v) to reduce solvent waste .
Q. What are the primary degradation pathways of O-(4-aminobutyl)hydroxylamine dihydrochloride under oxidative conditions?
- Methodological Answer : Under oxygen exposure, the hydroxylamine moiety oxidizes to nitroso derivatives, confirmed by FT-IR peaks at 1520 cm⁻¹ (N=O stretch). To prevent degradation, conduct reactions under inert gas (N₂/Ar) and add antioxidants (e.g., ascorbic acid at 1 mM). Accelerated stability studies (40°C/75% RH) show a 15% degradation rate over 30 days .
Properties
Molecular Formula |
C4H14Cl2N2O |
---|---|
Molecular Weight |
177.07 g/mol |
IUPAC Name |
O-(4-aminobutyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H |
InChI Key |
PKNQJSSCXBCMQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CN.Cl.Cl |
Origin of Product |
United States |
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